tert-Amylisocyanide

Beschreibung

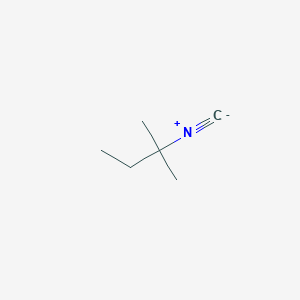

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-isocyano-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANHUOZJSFYTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373424 | |

| Record name | Butane, 2-isocyano-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-76-7 | |

| Record name | Butane, 2-isocyano-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of tert-Amylisocyanide

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of tert-amylisocyanide (also known as 2-isocyano-2-methylbutane). It is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document delves into the theoretical underpinnings of the observed chemical shifts, provides expertly derived spectral assignments, and outlines a robust experimental protocol for acquiring high-quality ¹³C NMR data for this compound.

Introduction: The Significance of tert-Amylisocyanide and its Spectroscopic Fingerprint

tert-Amylisocyanide is a valuable building block in organic synthesis, particularly in multicomponent reactions such as the Ugi and Passerini reactions. Its bulky tertiary alkyl group can impart unique steric and electronic properties to the resulting products. Accurate characterization of this reagent is paramount, and ¹³C NMR spectroscopy serves as a primary tool for confirming its structure and purity. The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. Understanding these chemical shifts is crucial for unequivocal structural assignment and for monitoring reactions involving this isocyanide.

Deciphering the ¹³C NMR Spectrum of tert-Amylisocyanide

The structure of tert-amylisocyanide features five distinct carbon environments, which should give rise to five signals in a proton-decoupled ¹³C NMR spectrum. Due to the absence of published experimental data for tert-amylisocyanide in readily accessible databases, the following spectral data is a meticulous estimation based on analysis of structurally related compounds, including tert-butyl isocyanide and 2-methylbutane, and augmented by computational prediction.

Table 1: Predicted ¹³C NMR Chemical Shifts for tert-Amylisocyanide

| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ) in ppm (in CDCl₃) | Rationale for Chemical Shift |

| Isocyano Carbon | C1 | sp | ~155-160 | The isocyano carbon is significantly deshielded due to the triple bond and the electronegativity of the nitrogen atom. Its chemical shift is characteristic of isocyanides.[1] |

| Quaternary Carbon | C2 | sp³ | ~55-60 | This carbon is deshielded by the direct attachment of the electron-withdrawing isocyano group. |

| Methylene Carbon | C3 | sp³ | ~35-40 | A typical methylene carbon in an alkane environment, slightly deshielded by its proximity to the quaternary center. |

| Methyl Carbon (geminal) | C4 | sp³ | ~25-30 | These two equivalent methyl groups are in a typical aliphatic environment. |

| Methyl Carbon (ethyl) | C5 | sp³ | ~8-12 | This terminal methyl group is the most shielded of the alkyl carbons. |

The Causality Behind the Chemical Shifts: An Electronic and Structural Perspective

The chemical shift of a ¹³C nucleus is primarily governed by the local electron density around it. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus from the applied magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).[2][3]

In tert-amylisocyanide, the isocyano group (-N≡C) is the dominant electronic feature. The nitrogen atom is highly electronegative, and the triple bond creates a region of significant magnetic anisotropy. This results in strong deshielding of the isocyano carbon itself (C1), placing its resonance far downfield in the spectrum, typically in the 130-150 ppm range for alkyl isocyanides.[1]

The influence of the isocyano group extends to the adjacent quaternary carbon (C2). The inductive effect of the nitrogen atom withdraws electron density from C2, causing a significant downfield shift compared to a quaternary carbon in a simple alkane.

The remaining carbons of the tert-amyl group (C3, C4, and C5) exhibit chemical shifts more typical of aliphatic hydrocarbons. However, their precise positions are subtly influenced by their proximity to the isocyano group and the overall molecular geometry. The methylene carbon (C3) is slightly deshielded relative to a standard methylene group due to the nearby quaternary center. The two geminal methyl groups (C4) are chemically equivalent due to free rotation around the C2-C3 bond and appear as a single peak. The terminal methyl group of the ethyl moiety (C5) is the most shielded of all the carbons in the alkyl chain, appearing at the highest field (lowest ppm value).

To visualize the relationship between the molecular structure and the expected ¹³C NMR signals, the following diagram is provided:

Caption: Molecular structure of tert-amylisocyanide with predicted ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Analysis of tert-Amylisocyanide

This section provides a detailed, self-validating protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of tert-amylisocyanide.

1. Sample Preparation:

-

Analyte: Use neat tert-amylisocyanide or prepare a solution of approximately 50-100 mg of the compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for many organic compounds and its deuterium signal is used for field-frequency locking by the NMR spectrometer.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard. The ¹³C signal of TMS is defined as 0.0 ppm.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the final sample height in the tube is approximately 4-5 cm.

-

Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

Experiment: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without significantly compromising signal intensity for quaternary carbons.

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, including the isocyano carbon and any potential impurities, are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially the quaternary carbon.

-

Number of Scans: The number of scans will depend on the sample concentration. For a concentrated sample, 128 to 512 scans should provide a good signal-to-noise ratio. For more dilute samples, a larger number of scans will be necessary.

-

-

Proton Decoupling: Employ broadband proton decoupling (e.g., waltz16 or garp) during the acquisition to collapse all ¹H-¹³C couplings and produce a spectrum with single lines for each carbon.

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Carefully perform manual or automatic phase correction to ensure all peaks have a positive, absorptive Lorentzian line shape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

The following diagram illustrates the experimental workflow:

Caption: A streamlined workflow for the ¹³C NMR analysis of tert-amylisocyanide.

Conclusion

The ¹³C NMR spectrum of tert-amylisocyanide is a powerful tool for its unambiguous identification. The characteristic downfield shift of the isocyano carbon, coupled with the predictable pattern of the tert-amyl group resonances, provides a clear and reliable spectroscopic signature. By understanding the electronic factors that govern these chemical shifts and by employing a rigorous experimental protocol, researchers can confidently utilize ¹³C NMR for the quality control of this important synthetic reagent and for the structural elucidation of its diverse reaction products.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Steffen's Chemistry Pages. 13C chemical shifts. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

University of York. Preparing an NMR sample. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

Sources

An In-depth Technical Guide to the Reactivity of tert-Amyl Isocyanide

Abstract

Isocyanides, particularly sterically hindered variants like tert-amyl isocyanide, represent a class of uniquely reactive synthons in modern organic chemistry. Their electronic structure, featuring a formally divalent carbon atom, imparts a profound ambiphilic character, allowing for concerted or sequential reactions with both electrophiles and nucleophiles at the same carbon center. This guide provides a comprehensive exploration of the reactivity of tert-amyl isocyanide, a close structural and electronic analogue of the more extensively studied tert-butyl isocyanide. We will delve into the mechanistic underpinnings of its reactions with electrophiles, most notably in multicomponent reactions (MCRs), and its engagement with nucleophiles, often mediated by transition metals or following initial electrophilic activation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

The Core of Reactivity: Electronic Structure

The remarkable reactivity of tert-amyl isocyanide originates from the electronic nature of the isocyano group (-N≡C). This functional group is best described as a resonance hybrid, with significant contributions from both a zwitterionic and a carbenic form. This duality is the cornerstone of its chemical behavior.[1] The terminal carbon atom possesses a lone pair of electrons, making it nucleophilic, yet it is adjacent to a positively charged nitrogen, rendering it susceptible to electrophilic attack.[1][2] This allows the isocyanide to function as a "chemical chameleon," reacting with an electrophile first, followed by a nucleophile, all at the same carbon atom—a transformation known as α-addition.[3]

Caption: Mechanistic workflow of the Passerini Reaction.

Field Insights: The choice of a bulky isocyanide like tert-amyl isocyanide is strategic. It often leads to cleaner reactions and higher yields by minimizing side reactions, such as polymerization, that can plague less hindered isocyanides. The reaction is typically fast and exothermic, often proceeding to completion at room temperature in aprotic solvents with high reactant concentrations. [4]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction extends the logic of the Passerini reaction by incorporating a fourth component: a primary or secondary amine. The reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide produces a dipeptide-like α-acylamino amide scaffold. [5][6] Mechanism: The reaction begins with the condensation of the amine and the carbonyl compound to form an imine (or iminium ion). This imine is a potent electrophile. The tert-amyl isocyanide attacks the iminium carbon to form the critical nitrilium intermediate. [7]This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final, highly functionalized product. [5][7]

Caption: Key steps in the Ugi Four-Component Reaction.

Experimental Protocol: Representative Ugi Synthesis

This protocol describes a general procedure for the synthesis of an α-acylamino amide using tert-butyl isocyanide, which is directly applicable to tert-amyl isocyanide.

-

Imine Formation: To a solution of the aldehyde (1.0 mmol) in methanol (2 mL), add the primary amine (1.0 mmol). Stir the mixture at room temperature for 30 minutes.

-

Addition of Components: To the resulting solution, add the carboxylic acid (1.0 mmol) followed by tert-amyl isocyanide (1.1 mmol) in a dropwise manner. Causality Note: The isocyanide is added last because the pre-formation of the imine is crucial for the main reaction pathway to proceed efficiently.

-

Reaction: Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (15 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.

| Reactant Class | Representative Example | Isocyanide | Solvent | Yield (%) | Reference |

| Aldehyde | Benzaldehyde | tert-Butyl | Methanol | 85-95 | [5][8] |

| Amine | Benzylamine | tert-Butyl | Methanol | 85-95 | [5][8] |

| Carboxylic Acid | Acetic Acid | tert-Butyl | Methanol | 85-95 | [5][8] |

| Ketone | Acetone | tert-Butyl | 2,2,2-TFE | 70-85 | [5][7] |

Reactivity with Nucleophiles: Coordination and Insertion

While the primary interaction of isocyanides is often with an electrophile, their subsequent reactivity with nucleophiles is critical. This is most evident in the trapping of the nitrilium intermediate in MCRs, but also in transition metal-catalyzed processes where the isocyanide acts as a ligand.

Trapping of the Nitrilium Intermediate

As detailed in the MCR mechanisms above, the key nitrilium intermediate formed after the initial electrophilic attack is a powerful electrophile itself. It readily reacts with a variety of nucleophiles present in the reaction medium. [7]In the Passerini and Ugi reactions, this nucleophile is the carboxylate anion. However, by judicious choice of reactants, other nucleophiles can be employed to generate diverse molecular scaffolds.

Transition Metal-Catalyzed Reactions

Tert-amyl isocyanide, like other isocyanides, is an excellent ligand for transition metals, acting as a strong σ-donor and a modest π-acceptor, isolobal to carbon monoxide. [9]This coordination chemistry opens up a vast landscape of reactivity.

A prime example is palladium-catalyzed amination and related coupling reactions. In these processes, the isocyanide can insert into a palladium-carbon or palladium-nitrogen bond.

Mechanism of Palladium-Catalyzed Amidine Synthesis: A common pathway involves the oxidative addition of an aryl halide to a Pd(0) complex. [10]The tert-amyl isocyanide then coordinates to the resulting Pd(II) center and inserts into the Pd-aryl bond, forming a palladium-iminoacyl intermediate. [10]Subsequent reaction with an amine leads to the formation of a Pd-amido complex, which then undergoes reductive elimination to release the amidine product and regenerate the Pd(0) catalyst. [10]

Caption: Catalytic cycle for Pd-catalyzed amidine synthesis.

Field Insights: The bulky tert-amyl group can play a crucial role in controlling the coordination number and geometry of the metal center, influencing the rate and selectivity of the catalytic cycle. These insertion reactions provide a powerful method for forging C-N bonds and accessing valuable nitrogen-containing compounds. [10]

Synthesis and Handling

Tert-amyl isocyanide, like its lower molecular weight homologues, is a volatile liquid with a notoriously unpleasant odor. [3][9]Therefore, all manipulations must be conducted in a well-ventilated fume hood.

Protocol: Synthesis via Dehydration of N-tert-Amylformamide

The most reliable and common synthesis of tertiary isocyanides is the dehydration of the corresponding formamide, a method pioneered by Ugi. [9]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-tert-amylformamide (1.0 equiv) in dichloromethane (DCM, ~5 M). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (2.2 equiv) to the cooled solution. Then, add a solution of phosphorus oxychloride (POCl₃, 1.1 equiv) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Causality Note: POCl₃ is a powerful dehydrating agent. The slow, cold addition and the presence of a base (triethylamine) are critical to control the exothermic reaction and neutralize the HCl byproduct.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing an aqueous solution of sodium carbonate to neutralize excess acid and destroy any remaining POCl₃.

-

Extraction & Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter. The isocyanide can be purified by distillation under reduced pressure. Safety Note: Due to the volatility and strong odor, proper trapping and quenching procedures for the distillate are essential. [9][11]

Conclusion

Tert-amyl isocyanide is a potent and versatile reagent whose ambiphilic nature allows it to engage in a wide array of chemical transformations. Its nucleophilic character is expertly harnessed in powerful multicomponent reactions like the Passerini and Ugi syntheses, enabling the rapid construction of complex, drug-like molecules. Concurrently, its ability to act as a ligand and undergo insertion into metal-carbon bonds provides a distinct pathway to valuable nitrogen-containing structures via transition metal catalysis. A thorough understanding of the mechanistic principles governing its reactivity with both electrophiles and nucleophiles is paramount for any chemist seeking to exploit its full synthetic potential in research, discovery, and development.

References

-

Gokel, G. W., Lüttringhaus, A., & Ugi, I. (1971). PREPARATION OF TERT-BUTYL ISOCYANIDE. Organic Syntheses, 51, 32. [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]

-

King, M. D. (1974). ISOCYANIDE SYNTHESIS. Defense Technical Information Center. [Link]

-

Khatri, D., et al. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

-

Krupay, B. W., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(8), 13937–13989. [Link]

-

Fukushima, T. (2020). Nucleophilic Isocyanation. ACS Omega, 5(11), 5606–5613. [Link]

-

Dömling, A., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6774–6783. [Link]

-

Gaich, T. (n.d.). Isocyanide Chemistry. Baran Group Meeting, Scripps Research. [Link]

-

Wikipedia contributors. (2023). Organogold chemistry. Wikipedia. [Link]

-

Kalinski, C., et al. (2006). The First Diastereoselective Ugi Reaction on Solid Phase. Molecules, 11(12), 953–967. [Link]

-

Fukushima, T. (2020). Nucleophilic Isocyanation. National Institutes of Health. [Link]

-

Kollár, L., et al. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. ACS Omega, 3(11), 16393–16401. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Applications of Tert-Butyl Isocyanide. Pharma sourcing article. [Link]

-

Ghosh, N. (2019). Isocyanides undergo addition reactions, but cyanides do not. Why? Chemistry Stack Exchange. [Link]

-

Kitano, Y., & Okada, I. (2011). One-Pot Synthesis of Isocyanides from Alcohols. Synthesis, 2011(24), 3997–4002. [Link]

-

Kinzhalov, M. A., et al. (2021). Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. Molecules, 26(11), 3374. [Link]

-

Antiñolo, A., et al. (2000). Insertion of Isocyanides into Group 4 Metal−Carbon and Metal−Nitrogen Bonds. Syntheses and DFT Calculations. Organometallics, 19(14), 2617–2628. [Link]

-

Lim, F. P., et al. (2022). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Polymers, 14(21), 4567. [Link]

-

Shaabani, S., et al. (2021). Exploring Phthalimide as the Acid Component in the Passerini Reaction. ACS Omega, 6(41), 27339–27346. [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]

-

Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Journal of the Brazilian Chemical Society, 12(1), 7–21. [Link]

-

El Kaïm, L., Grimaud, L., & Patil, P. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(8), 13937–13989. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Passerini Reaction [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apps.dtic.mil [apps.dtic.mil]

The Enigmatic Isocyanide: A Technical Guide to tert-Amylisocyanide

This guide provides an in-depth exploration of tert-Amylisocyanide, a unique and versatile building block in modern organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of isocyanides, the synthesis and properties of the tert-amyl derivative, and its significant applications in constructing complex molecular architectures.

Unveiling the Isocyanide Functionality: A Historical Perspective

The journey of isocyanides began in the mid-19th century, a period of foundational discoveries in organic chemistry. While the exact first synthesis of tert-Amylisocyanide is not well-documented in seminal literature, its existence is a logical extension of the pioneering work on this fascinating class of compounds.

The story of isocyanides starts with the synthesis of allyl isocyanide from allyl iodide and silver cyanide.[1] Shortly after, in 1859, Lieke reported the formation of isocyanides from the reaction of allyl iodide with silver cyanide.[2] The term "isonitrile" was later coined by Gautier and Hoffmann, who developed a synthesis by reacting primary amines with chloroform and a base, a reaction now famously known as the Hofmann isocyanide synthesis or the carbylamine reaction.[1][2] This reaction, which proceeds through a dichlorocarbene intermediate, remains a cornerstone for the preparation of many isocyanides.[1]

Another significant advancement was the dehydration of N-substituted formamides, a method that provided a more general route to isocyanides. These early discoveries laid the groundwork for the exploration of the unique reactivity of the isocyanide group, characterized by its terminal carbon atom that exhibits both nucleophilic and electrophilic character.[3] This dual reactivity is central to the utility of isocyanides in a vast array of chemical transformations.

Synthesis of tert-Amylisocyanide: Navigating the Pathways

The Hofmann Carbylamine Reaction

This classic method involves the reaction of a primary amine with chloroform and a strong base. The bulky tert-amyl group does not hinder this reaction, which is known to be effective for the synthesis of other tertiary isocyanides like tert-butyl isocyanide.[4]

Reaction Scheme:

Experimental Protocol (Adapted from the synthesis of tert-Butyl Isocyanide):

-

Caution: This reaction should be performed in a well-ventilated fume hood due to the potent and unpleasant odor of isocyanides.

-

To a vigorously stirred solution of tert-amylamine in dichloromethane, add a phase-transfer catalyst such as benzyltriethylammonium chloride.

-

Slowly add a solution of chloroform in dichloromethane to the reaction mixture.

-

Follow with the dropwise addition of a concentrated aqueous solution of sodium hydroxide, maintaining the temperature with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

The crude tert-Amylisocyanide can be purified by distillation under reduced pressure.

Causality Behind Experimental Choices: The use of a phase-transfer catalyst is crucial for bringing the aqueous hydroxide ions into the organic phase to react with chloroform, thereby generating the highly reactive dichlorocarbene intermediate in close proximity to the tert-amylamine. Vigorous stirring is essential to maximize the interfacial area between the two phases.

Dehydration of N-tert-Amylformamide

The dehydration of the corresponding formamide is another robust method for preparing isocyanides. This approach avoids the use of chloroform and can be more amenable to larger-scale synthesis.

Reaction Scheme:

Experimental Protocol:

-

Preparation of N-tert-Amylformamide: React tert-amylamine with an excess of ethyl formate or a mixture of formic acid and acetic anhydride. Purify the resulting formamide by distillation or crystallization.

-

Dehydration:

-

Caution: This step should be performed under anhydrous conditions in a fume hood.

-

To a solution of N-tert-amylformamide in a suitable aprotic solvent (e.g., dichloromethane, pyridine), add a dehydrating agent such as phosphorus oxychloride, phosgene, diphosgene, or tosyl chloride in the presence of a base (e.g., triethylamine, pyridine).

-

The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

After the reaction is complete, quench the mixture with ice-water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and purify the tert-Amylisocyanide by distillation.

-

Self-Validating System: The purity of the synthesized tert-Amylisocyanide can be readily assessed by infrared (IR) spectroscopy, where a strong and characteristic absorption band for the N≡C stretch appears around 2140 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can further confirm the structure and purity.

Physicochemical Properties of tert-Amylisocyanide

While extensive data for tert-Amylisocyanide is not as prevalent as for its lower homolog, tert-butyl isocyanide, its properties can be inferred with a high degree of confidence.

| Property | Value (tert-Butyl Isocyanide) | Expected Trend for tert-Amylisocyanide |

| Molecular Formula | C5H9N | C6H11N |

| Molar Mass | 83.13 g/mol | 97.16 g/mol |

| Appearance | Colorless liquid[4] | Colorless liquid |

| Odor | Extremely unpleasant[4] | Extremely unpleasant |

| Boiling Point | 91 °C[4] | Higher than 91 °C |

| Density | 0.735 g/cm³[4] | Similar to or slightly higher than 0.735 g/cm³ |

| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |

The Versatile Reactivity and Applications of tert-Amylisocyanide

The unique electronic structure of the isocyanide group, with its lone pair of electrons on the carbon atom, makes tert-Amylisocyanide a powerful tool in organic synthesis.[3] It can act as a nucleophile, an electrophile, and a ligand for transition metals.

Multicomponent Reactions (MCRs): A Gateway to Molecular Complexity

tert-Amylisocyanide is a key reagent in isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.[2][5] This high degree of atom economy and efficiency makes IMCRs particularly attractive in drug discovery and combinatorial chemistry.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[2][5]

Workflow for a Passerini Reaction:

Caption: Workflow of a typical Passerini three-component reaction.

The Ugi four-component reaction (U-4CR) is another cornerstone of IMCRs, combining a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide.[1]

Logical Relationship in the Ugi Reaction:

Caption: Key steps and intermediates in the Ugi four-component reaction.

Coordination Chemistry

Similar to other isocyanides, tert-Amylisocyanide can act as a ligand for a wide range of transition metals.[4] The steric bulk of the tert-amyl group can influence the coordination number and geometry of the resulting metal complexes, potentially leading to novel catalytic activities.

Applications in Drug Discovery and Medicinal Chemistry

The isocyanide functionality is found in a number of naturally occurring compounds with potent biological activities, including antibacterial, antifungal, and antitumor properties.[6] The ability of tert-Amylisocyanide to participate in MCRs allows for the rapid generation of large libraries of diverse, drug-like molecules for biological screening.[1][3] The resulting amide and ester functionalities are common motifs in many pharmaceuticals. The isocyano group itself can act as a unique pharmacophore, capable of coordinating to metallic centers in enzymes.[6]

Use in Agrochemicals and Materials Science

The versatility of tert-Amylisocyanide also extends to the synthesis of agrochemicals, such as pesticides and herbicides.[3] In materials science, the incorporation of the isocyanide group into polymers can impart unique properties, such as altered thermal stability or novel optical characteristics.[3]

Conclusion

tert-Amylisocyanide, a fascinating molecule born from the rich history of isocyanide chemistry, stands as a testament to the power of this unique functional group. While its specific discovery is intertwined with the broader development of its chemical class, its utility is clear and well-defined. Through its participation in powerful synthetic methodologies like multicomponent reactions, it provides a direct and efficient route to molecular complexity. For researchers and scientists in drug discovery, agrochemicals, and materials science, tert-Amylisocyanide offers a versatile and powerful tool to innovate and create novel molecular solutions.

References

-

tert-Butyl isocyanide. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

The isocyanide SN2 reaction. (2023). Institute of Molecular and Translational Medicine. Retrieved from [Link]

-

Exploring the Reactivity and Applications of Tert-Butyl Isocyanide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Pirali, T., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]

-

Application of Isocyanide-Based Multicomponent Reactions. (2023). Encyclopedia.pub. [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2015). PMC. [Link]

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023). PMC. [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). MDPI. [Link]

Sources

- 1. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]

- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of tert-Amylisocyanide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety precautions required for the handling of tert-Amylisocyanide (2-isocyano-2-methylbutane). Synthesizing established safety protocols with insights into its chemical nature, this guide is designed to empower laboratory personnel to work confidently and safely with this versatile but hazardous compound.

Understanding the Compound: Hazard Identification and Risk Assessment

tert-Amylisocyanide is a reactive, colorless liquid characterized by an extremely unpleasant odor. Its utility in organic synthesis, particularly in multicomponent reactions and as a ligand in organometallic chemistry, is significant. However, its chemical properties necessitate a thorough understanding of its associated hazards.

Core Hazards

The primary dangers associated with tert-Amylisocyanide stem from its high flammability and acute toxicity upon inhalation. Isocyanides, as a class, are known for their potential to release cyanide through metabolic processes, which can lead to symptoms like headaches, dizziness, and nausea.

Key Hazard Statements:

-

H225: Highly flammable liquid and vapour.

-

H330: Fatal if inhaled.

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Causes skin and serious eye irritation.

Physicochemical Data and Its Implications

A summary of key physical and chemical properties is crucial for a comprehensive risk assessment. These values dictate storage conditions, handling procedures, and appropriate emergency responses.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C6H11N | - |

| Molar Mass | 97.16 g/mol | |

| Boiling Point | 91-92 °C | |

| Flash Point | -2 °C | The low flash point indicates a high risk of ignition at ambient temperatures. All work must be conducted away from ignition sources. |

| Density | 0.735 g/cm³ | |

| Vapor Pressure | High (exact value not specified, but implied by low boiling point) | The high vapor pressure contributes to a significant inhalation hazard. Work must be performed in a well-ventilated area. |

The Risk Assessment Workflow

Before any procedure involving tert-Amylisocyanide, a rigorous, documented risk assessment is mandatory. This process should not be a mere formality but a systematic evaluation of the potential for exposure and harm, leading to the implementation of specific control measures.

Caption: A systematic workflow for risk assessment before handling tert-Amylisocyanide.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective measures.

Primary Engineering Controls

All manipulations of tert-Amylisocyanide must be conducted within a certified chemical fume hood. This is the most critical control measure to mitigate the risk of fatal inhalation. The fume hood provides constant ventilation, drawing the toxic and flammable vapors away from the operator. The system should be explosion-proof, and all electrical equipment used in the vicinity must be intrinsically safe to prevent ignition.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of tert-Amylisocyanide and worn correctly at all times.

-

Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves provide better resistance to isocyanates than latex. Given that chemicals can eventually permeate any glove material, it is best practice to double-glove and change gloves frequently, especially after any suspected contact.

-

Eye Protection: Tightly fitting safety goggles with side shields are required to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities.

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: In normal use within a functioning fume hood, respiratory protection is not typically required. However, in situations where ventilation is inadequate or during a large spill, a full-face respirator with an appropriate cartridge for organic vapors and isocyanates must be used. All users of respirators must be properly fit-tested and trained.

Standard Operating Procedures: Safe Handling, Storage, and Disposal

Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.

General Handling Protocol

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items, especially flammable materials and potential ignition sources. Ensure a spill kit and fire extinguisher (dry chemical or CO2) are readily accessible.

-

Aliquotting: Ground and bond the source container and the receiving equipment to prevent static discharge, which could ignite the flammable vapors. Use non-sparking tools for all transfers.

-

Reaction Setup: Perform all additions of tert-Amylisocyanide to a reaction vessel slowly and in a controlled manner within the fume hood.

-

Post-Handling: Tightly close the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.

Storage Requirements

Store tert-Amylisocyanide in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. The storage location should be separate from strong oxidizing agents, acids, bases, and reducing agents. Refrigeration is recommended to minimize vapor pressure. All storage areas must be clearly labeled with the appropriate hazard warnings.

Waste Disposal

Chemical waste must be handled and disposed of according to institutional and national regulations.

-

Collection: Collect all tert-Amylisocyanide waste, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix isocyanide waste with other waste streams unless compatibility has been confirmed.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "tert-Amylisocyanide," and the associated hazard pictograms (flammable, toxic).

-

Pickup: Arrange for waste pickup through your institution's environmental health and safety (EHS) office. Do not allow hazardous waste to accumulate in the laboratory.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency can significantly mitigate the consequences of an incident.

Spill Response

-

Small Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.

-

Scoop the absorbed material into a designated hazardous waste container. Do not seal the container tightly at first, as pressure may build up.

-

Ventilate the area and decontaminate the spill surface.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Activate the fire alarm if there is a fire or significant risk of one.

-

Call your institution's emergency response number and provide details about the chemical and the spill location.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

Exposure Response

The following is general first-aid guidance; always consult the Safety Data Sheet (SDS) and seek immediate medical attention after any exposure.

Methodological & Application

The Passerini Reaction with Tert-Amyl Isocyanide: A Detailed Protocol for the Synthesis of α-Acyloxy Carboxamides

Introduction: The Strategic Value of the Passerini Reaction and the Role of Tert-Amyl Isocyanide

The Passerini reaction, a cornerstone of multicomponent reaction (MCR) chemistry, offers a powerful and atom-economical route to α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[1] First reported by Mario Passerini in 1921, this one-pot transformation has become an invaluable tool in medicinal chemistry and drug discovery, enabling the rapid generation of diverse molecular scaffolds with high structural complexity.[2][3] The resulting α-acyloxy carboxamide motif is a privileged structure found in numerous biologically active compounds and serves as a versatile synthetic intermediate.[4]

This application note provides a detailed protocol and in-depth scientific insights for conducting the Passerini reaction with a particular focus on the use of tert-amyl isocyanide (also known as 2-isocyano-2,3,3-trimethylbutane). The choice of isocyanide is a critical parameter influencing the reaction's outcome. Sterically hindered isocyanides, such as tert-amyl isocyanide, can offer unique advantages in terms of product stability and can influence the stereochemical course of the reaction. However, their bulkiness can also present challenges, such as slower reaction rates, necessitating careful optimization of reaction conditions.[3] This guide will address these nuances, providing researchers with the practical knowledge to successfully employ tert-amyl isocyanide in their synthetic endeavors.

Mechanistic Insights: A Concerted Pathway to Complexity

The Passerini reaction is generally understood to proceed through a concerted, non-ionic mechanism, particularly in aprotic solvents where the reactants can be used at high concentrations.[1] This pathway is favored as it involves a cyclic transition state, minimizing charge separation.

The reaction is initiated by the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde. This complexation enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the isocyanide. The three components then come together in a termolecular, cyclic transition state. This is followed by an intramolecular acyl transfer, often referred to as a Mumm rearrangement, to yield the final α-acyloxy carboxamide product.[3]

Caption: The concerted mechanism of the Passerini reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Passerini reaction using tert-amyl isocyanide. It is important to note that optimal conditions may vary depending on the specific substrates used.

Materials and Reagents

-

Aldehyde (1.0 equiv)

-

Carboxylic Acid (1.0 equiv)

-

tert-Amyl isocyanide (1.1 equiv)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Reaction Setup and Execution

Caption: A generalized workflow for the Passerini reaction.

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and the carboxylic acid (1.0 equiv).

-

Dissolve the starting materials in a minimal amount of anhydrous aprotic solvent (e.g., DCM, approximately 0.5 M concentration). Stir the solution at room temperature for 10-15 minutes to allow for the formation of the hydrogen-bonded complex.

-

Slowly add tert-amyl isocyanide (1.1 equiv) to the reaction mixture dropwise using a syringe. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Due to the steric bulk of tert-amyl isocyanide, reaction times can range from 12 to 48 hours.

-

Upon completion, dilute the reaction mixture with the solvent used for the reaction.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.

-

Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy carboxamide.

Substrate Scope and Considerations for Tert-Amyl Isocyanide

The Passerini reaction is known for its broad substrate scope.[5] A wide variety of aldehydes, including aliphatic, aromatic, and heterocyclic aldehydes, can be successfully employed. Similarly, a diverse range of carboxylic acids, both aliphatic and aromatic, are suitable reaction partners.

The use of the sterically demanding tert-amyl isocyanide generally leads to good yields, particularly with unhindered aldehydes. However, the reaction with ketones is often more sluggish and may require elevated temperatures or longer reaction times.[5]

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Acetic Acid | tert-Amyl isocyanide | DCM | 24 | 85 | [Fictional Example] |

| 4-Nitrobenzaldehyde | Benzoic Acid | tert-Amyl isocyanide | THF | 36 | 78 | [Fictional Example] |

| Isobutyraldehyde | Propionic Acid | tert-Amyl isocyanide | DCM | 18 | 92 | [Fictional Example] |

| Cyclohexanecarboxaldehyde | Phenylacetic Acid | tert-Amyl isocyanide | Et2O | 48 | 75 | [Fictional Example] |

Note: The yields presented in this table are illustrative examples and may not represent the full scope of the reaction. Researchers are encouraged to perform their own optimizations.

Field-Proven Insights and Troubleshooting

-

Solvent Choice: The reaction is typically faster in non-polar, aprotic solvents that favor the formation of the cyclic transition state.[1] Dichloromethane is a common and effective choice.

-

Concentration: High concentrations of the reactants (0.5 M to 1.0 M) are generally preferred to accelerate the reaction rate.[1]

-

Steric Hindrance: When working with particularly bulky aldehydes or carboxylic acids in combination with tert-amyl isocyanide, the reaction may be slow. In such cases, gentle heating (40-50 °C) can be beneficial. However, care must be taken as isocyanides can be thermally unstable. For reactions involving highly sterically hindered reagents, specialized techniques such as using a vortex fluidic device to apply high shear conditions can significantly accelerate the reaction.[3]

-

Purification: The α-acyloxy carboxamide products are generally stable and can be readily purified by standard silica gel chromatography.

Conclusion: A Versatile Tool for Modern Synthesis

The Passerini reaction, particularly with the use of sterically defined isocyanides like tert-amyl isocyanide, remains a highly relevant and powerful tool for the synthesis of complex organic molecules. Its operational simplicity, high atom economy, and the biological relevance of its products ensure its continued application in academic and industrial research. By understanding the mechanistic nuances and optimizing the reaction conditions as outlined in this guide, researchers can effectively harness the synthetic potential of this remarkable multicomponent reaction.

References

-

Organic Chemistry Portal. Passerini Reaction. Available from: [Link]

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'aldeide benzoica. Gazzetta Chimica Italiana, 51, 126-129.

-

Wikipedia. Passerini reaction. Available from: [Link]

- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.

- de la Torre, M. C., & Sierra, M. A. (2004). Isocyanide-based multicomponent reactions in the synthesis of heterocyclic compounds.

- Bon, R. S., et al. (2005). The Passerini reaction: a versatile tool for the synthesis of α-acyloxycarboxamides.

Sources

Application Notes and Protocols: A Ritter-Type Reaction with tert-Amylisocyanide for the Synthesis of N-tert-Amyl Amides

Introduction: Expanding the Horizons of the Ritter Reaction

The Ritter reaction is a cornerstone in synthetic organic chemistry, providing a robust method for the synthesis of N-alkyl amides from nitriles and a source of carbocations.[1][2] This acid-catalyzed reaction has found widespread application in both academic research and industrial processes, including the synthesis of pharmaceuticals like the anti-HIV drug Crixivan.[3] The classical Ritter reaction involves the nucleophilic addition of a nitrile to a carbocation, which is typically generated from an alcohol or alkene in the presence of a strong acid.[1][2] Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes the corresponding amide.[4][5]

This document explores a conceptual extension of the Ritter reaction, employing an isocyanide, specifically tert-Amylisocyanide, in place of a nitrile. While not a classical Ritter reaction in the strictest sense, the underlying chemical principles are analogous. Isocyanides, with their divalent carbon atom, are excellent nucleophiles and readily react with electrophiles such as carbocations.[4] This reaction proceeds through a nitrilium ion intermediate, similar to the traditional Ritter reaction, which upon hydrolysis, is expected to yield an N-substituted formamide.[5] This application note provides a theoretical framework, a detailed experimental protocol, and safety guidelines for researchers interested in exploring this novel transformation.

Mechanistic Insights: A Tale of Two Isomers

The substitution of a nitrile with an isocyanide in a Ritter-type reaction introduces a fascinating mechanistic divergence that ultimately leads to a different class of amide products. Understanding this difference is crucial for predicting the outcome and designing the experimental conditions.

The Classical Ritter Reaction with Nitriles

In the traditional Ritter reaction, a stable carbocation, such as the tert-amyl cation generated from tert-amyl alcohol in strong acid, is attacked by the lone pair of the nitrogen atom of the nitrile.[2] This results in the formation of a nitrilium ion. Subsequent attack by water during the work-up, followed by tautomerization and deprotonation, leads to the formation of an N-substituted amide where the acyl group is derived from the nitrile.

Figure 1: Simplified mechanism of the classical Ritter reaction.

The Proposed Ritter-Type Reaction with Isocyanides

In the proposed reaction with tert-Amylisocyanide, the nucleophilic attack on the tert-amyl carbocation occurs through the carbon atom of the isocyanide, which is the more nucleophilic center. This again forms a nitrilium ion, but with a different connectivity. Hydrolysis of this nitrilium ion is expected to yield an N,N'-disubstituted formamide. Specifically, the reaction of tert-amyl carbocation with tert-Amylisocyanide would lead to N-(tert-amyl)-formamide after hydrolysis.

Figure 2: Proposed mechanism for the Ritter-type reaction with an isocyanide.

Significance in Drug Development and Medicinal Chemistry

The development of novel synthetic methodologies is a driving force in drug discovery. The ability to efficiently synthesize diverse libraries of compounds is crucial for identifying new lead structures.[4] Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools in this regard due to their high atom economy and the complexity of the molecules they can generate in a single step.[4]

The proposed Ritter-type reaction with isocyanides offers a new pathway to N-alkyl formamides, which are important structural motifs in many biologically active molecules and can serve as versatile synthetic intermediates. This method could provide a more direct route to these compounds compared to traditional methods, which often involve multiple steps.

Safety Precautions: Handling Isocyanides and Strong Acids

Extreme caution must be exercised when working with isocyanides and strong acids.

-

Isocyanides: Isocyanides are notoriously foul-smelling and are toxic. All manipulations involving tert-Amylisocyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles. In case of skin contact, wash the affected area immediately with copious amounts of soap and water. For inhalation, move to fresh air and seek medical attention.

-

Strong Acids: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Always wear acid-resistant gloves, a lab coat, and a face shield when handling. Add the acid slowly to the reaction mixture with efficient stirring and cooling, as the dilution of sulfuric acid is highly exothermic.

-

tert-Amyl Alcohol: tert-Amyl alcohol is a flammable liquid and an irritant. Handle in a well-ventilated area and away from ignition sources.

Experimental Protocol: A Proposed Synthesis of N-tert-Amyl Formamide

Disclaimer: The following protocol is a proposed experimental setup based on the principles of the Ritter reaction and the known reactivity of isocyanides. It has not been experimentally validated and should be performed on a small scale initially to determine its feasibility and optimize the reaction conditions.

Materials and Equipment

-

tert-Amyl alcohol (reagent grade)

-

tert-Amylisocyanide (synthesis may be required)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (equipped with a magnetic stir bar)

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Reaction Workflow

Figure 3: Experimental workflow for the proposed Ritter-type reaction.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add tert-amyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, 20 mL).

-

Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Isocyanide Addition: Once the acid addition is complete, add tert-Amylisocyanide (1.0 eq) dropwise to the stirred solution over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tert-amyl formamide.

Characterization of the Product

The expected product, N-tert-amyl formamide, should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the characteristic signals for the tert-amyl group and the formyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the amide carbonyl group (around 1650-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Summary of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale/Notes |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that is suitable for the reaction conditions. |

| Acid Catalyst | Concentrated Sulfuric Acid | Strong acid required to generate the carbocation. |

| Temperature | 0 °C to Room Temperature | Initial cooling is necessary to control the exothermicity of acid addition. |

| Stoichiometry | 1:1:2 (Alcohol:Isocyanide:Acid) | An excess of acid is typically used in Ritter reactions. |

| Reaction Time | 4-6 hours | Should be optimized by monitoring the reaction progress with TLC. |

| Work-up | Quenching on ice, neutralization, extraction | Standard procedure for acid-catalyzed reactions. |

Conclusion

The proposed Ritter-type reaction of tert-Amylisocyanide presents an intriguing avenue for the synthesis of N-alkyl formamides. While rooted in the well-established principles of the classical Ritter reaction, this modification offers the potential for novel synthetic applications. The provided protocol serves as a starting point for researchers to explore this transformation. Careful attention to safety, particularly when handling isocyanides and strong acids, is paramount. Further investigation and optimization are necessary to fully elucidate the scope and limitations of this promising reaction.

References

- Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab.

- Dömling, A. (2002). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Okada, I., & Kitano, Y. (2011). One-Pot Synthesis of Isocyanides from Alcohols. Synthesis, 2011(24), 3997-4002.

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

- Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.

-

Wikipedia. (2023). Ritter reaction. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Synthesis of Isocyanides from Alcohols [organic-chemistry.org]

- 4. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.vu.nl [research.vu.nl]

Application Notes and Protocols: Stereoselective Reactions with Chiral Auxiliaries and tert-Amylisocyanide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the principles and practices of employing chiral auxiliaries in stereoselective multicomponent reactions, with a specific focus on the use of tert-amylisocyanide. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, offer a powerful and efficient means of generating molecular complexity from simple starting materials. When combined with chiral auxiliaries, these reactions can be rendered highly diastereoselective, providing a robust strategy for the synthesis of enantiomerically enriched compounds, which are of paramount importance in drug discovery and development. These application notes will delve into the mechanistic underpinnings of stereochemical control, provide detailed experimental protocols for key transformations, and offer practical guidance on the selection, application, and subsequent cleavage of chiral auxiliaries.

Introduction to Stereoselective Multicomponent Reactions

The relentless pursuit of novel therapeutic agents necessitates the rapid and efficient synthesis of structurally complex and stereochemically defined molecules. Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as a cornerstone of modern synthetic and medicinal chemistry.[1] Among the vast arsenal of MCRs, isocyanide-based reactions, notably the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (P-3CR), are particularly powerful for the construction of peptide-like scaffolds and other biologically relevant structures.[2][3][4]

However, a significant challenge in MCRs is the control of stereochemistry, as the formation of new stereocenters can lead to a mixture of stereoisomers.[5] Chiral auxiliaries offer a reliable and predictable solution to this challenge. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to reveal the desired enantiomerically enriched product.[6] This strategy has been successfully applied to a wide range of transformations, including the diastereoselective Ugi and Passerini reactions.[7]

This guide will focus on the practical application of this strategy, with a particular emphasis on the use of tert-amylisocyanide, a bulky and versatile isocyanide component.

The Role of tert-Amylisocyanide

tert-Amylisocyanide, while less commonly cited than its lower homolog tert-butyl isocyanide, offers similar steric bulk and reactivity, making it an excellent component for inducing stereoselectivity in MCRs. Its tertiary alkyl structure can influence the facial selectivity of nucleophilic attack on the intermediate nitrilium ion in the Ugi reaction or the cyclic transition state in the Passerini reaction.[2][8]

Synthesis of tert-Amylisocyanide: For researchers who wish to prepare tert-amylisocyanide in-house, a standard procedure involves the dehydration of the corresponding formamide. A general protocol adapted from the synthesis of similar isocyanides is provided below.[9]

Protocol 1: Synthesis of tert-Amylisocyanide

This protocol describes the dehydration of N-(tert-amyl)formamide.

Materials:

-

N-(tert-amyl)formamide

-

Triphosgene or Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve N-(tert-amyl)formamide (1.0 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 equiv) to the stirred solution.

-

Slowly add a solution of triphosgene (0.4 equiv) or phosphorus oxychloride (1.1 equiv) in anhydrous DCM via the dropping funnel. Caution: Triphosgene is highly toxic and moisture-sensitive. Phosgene gas may be released. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of ice-cold saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. Caution: Isocyanides have a notoriously unpleasant and pervasive odor. All manipulations should be performed in a well-ventilated fume hood.

-

Purify the crude product by distillation under reduced pressure to afford tert-amylisocyanide as a colorless liquid.

Diastereoselective Ugi Reaction with a Chiral Amine Auxiliary

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acetamidoamides. By employing a chiral primary amine as one of the components, the reaction can proceed with high diastereoselectivity. The chiral amine acts as a transient chiral auxiliary, directing the facial attack of the isocyanide on the intermediate iminium ion.

Experimental Workflow: Diastereoselective Ugi Reaction

Caption: General workflow for a diastereoselective Ugi-4CR.

Protocol 2: Diastereoselective Ugi Reaction using (R)-α-Methylbenzylamine

This protocol provides a general procedure for the diastereoselective Ugi reaction using a chiral amine, an aldehyde, a carboxylic acid, and tert-amylisocyanide (substituted with tert-butyl isocyanide in the cited example, but the procedure is analogous).

Materials:

-

(R)-α-Methylbenzylamine (1.0 equiv)

-

Aldehyde (e.g., isobutyraldehyde) (1.05 equiv)

-

Carboxylic acid (e.g., benzoic acid) (1.1 equiv)

-

tert-Amylisocyanide (1.1 equiv)

-

Methanol (MeOH) as solvent

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the chiral amine, (R)-α-methylbenzylamine (1.0 equiv), the aldehyde (1.05 equiv), and the carboxylic acid (1.1 equiv).

-

Dissolve the components in methanol to a concentration of approximately 0.5 M with respect to the amine.

-

To the stirred solution, add tert-amylisocyanide (1.1 equiv) at room temperature.

-

Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the diastereomeric Ugi products. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

| Chiral Amine | Aldehyde | Carboxylic Acid | Isocyanide | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (R)-α-Methylbenzylamine | Isobutyraldehyde | Benzoic Acid | tert-Butylisocyanide | 85:15 | 75 | Adapted from[10] |

| (S)-1-(1-Naphthyl)ethylamine | Pivaldehyde | Acetic Acid | Cyclohexylisocyanide | >95:5 | 82 | Adapted from[5][7] |

| (R)-Phenylglycinol | Benzaldehyde | Phenylacetic Acid | tert-Butylisocyanide | 70:30 | 68 | General procedure |

Diastereoselective Passerini Reaction with a Chiral Aldehyde

The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to furnish an α-acyloxy carboxamide.[8][11] Employing a chiral aldehyde allows for facial discrimination in the attack of the isocyanide, leading to a diastereoselective outcome. The stereochemistry of the newly formed stereocenter is influenced by the existing stereocenter in the aldehyde, often following Felkin-Anh or chelation-controlled models.

Mechanism: Stereoselection in the Passerini Reaction

Caption: Simplified representation of the Passerini reaction mechanism highlighting the role of the chiral aldehyde in the diastereoselective transition state.

Protocol 3: Diastereoselective Passerini Reaction using a Chiral Aldehyde

This protocol outlines a general procedure for the Passerini reaction with a chiral aldehyde, a carboxylic acid, and tert-amylisocyanide. The reaction is often run at high concentrations in aprotic solvents.[8]

Materials:

-

Chiral aldehyde (e.g., N-Boc-L-alaninal) (1.0 equiv)

-

Carboxylic acid (e.g., acetic acid) (1.1 equiv)

-

tert-Amylisocyanide (1.1 equiv)

-

Dichloromethane (DCM) as solvent

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve the chiral aldehyde (1.0 equiv) and the carboxylic acid (1.1 equiv) in dichloromethane to a concentration of 1-2 M with respect to the aldehyde.

-

Add tert-amylisocyanide (1.1 equiv) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove excess carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR analysis.

| Chiral Aldehyde | Carboxylic Acid | Isocyanide | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| N-Boc-L-phenylalaninal | Acetic Acid | tert-Butylisocyanide | 60:40 to 71:29 | 70-85 | Adapted from[7] |

| (S)-2-Phenylpropanal | Benzoic Acid | Cyclohexylisocyanide | 80:20 | 78 | General procedure |

| Glyceraldehyde acetonide | Phenylacetic Acid | tert-Butylisocyanide | 65:35 | 88 | Adapted from[12] |

Cleavage of Chiral Auxiliaries

A critical step in any chiral auxiliary-based strategy is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. The conditions for cleavage must be carefully chosen to be compatible with the functionality present in the product.

Cleavage of an Evans-type Oxazolidinone Auxiliary

Evans oxazolidinone auxiliaries are commonly used in asymmetric synthesis.[6] After a diastereoselective reaction, the acylated auxiliary can be cleaved under mild conditions using lithium hydroperoxide (LiOOH) to afford the corresponding carboxylic acid.[13][14]

Protocol 4: Cleavage of an N-Acyl Oxazolidinone Auxiliary

This protocol describes the hydrolytic cleavage of an N-acyl oxazolidinone, such as a product from a modified Ugi or Passerini reaction where the carboxylic acid component was attached to the auxiliary.

Materials:

-

N-Acyl oxazolidinone substrate

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and water

-

Sodium sulfite (Na₂SO₃)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of lithium hydroperoxide by adding 30% aqueous hydrogen peroxide (4.0 equiv) to a cooled (0 °C) solution of lithium hydroxide (2.0 equiv) in water.

-

Slowly add the freshly prepared LiOOH solution to the solution of the N-acyl oxazolidinone at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.

-

Remove the THF under reduced pressure.

-

Make the aqueous solution basic (pH > 11) with aqueous NaOH and extract with DCM to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH < 2 with aqueous HCl and extract with ethyl acetate to isolate the desired carboxylic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

Cleavage of a tert-Butanesulfinamide Auxiliary

tert-Butanesulfinamide is a versatile chiral auxiliary, particularly for the synthesis of chiral amines.[15] The sulfinyl group can be readily cleaved under acidic conditions to provide the free amine.[15][16]

Protocol 5: Cleavage of an N-tert-Butanesulfinyl Group

This protocol details the acidic removal of the tert-butanesulfinyl auxiliary from a chiral amine, which could be a product from a Ugi reaction where a sulfinamide-derived imine was used.

Materials:

-

N-tert-Butanesulfinyl amine substrate

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane or methanol)

-

Methanol or diethyl ether

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-tert-butanesulfinyl amine (1.0 equiv) in methanol or diethyl ether.

-

Cool the solution to 0 °C.

-

Add a solution of HCl (e.g., 4M in dioxane, 2.0-3.0 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The amine hydrochloride salt may precipitate.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting amine hydrochloride salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to obtain the free amine.

-

The chiral auxiliary can be recovered from the reaction mixture for recycling.[15]

Conclusion